Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate
Description
Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate is a thiophene-based ester featuring a methyl group at the oxirane (epoxide) ring attached to the 5-position of the thiophene core. This compound combines the electron-rich thiophene ring with a reactive epoxide moiety, making it a versatile intermediate in organic synthesis and drug discovery. The epoxide group confers unique reactivity, enabling nucleophilic ring-opening reactions, which are valuable in constructing complex molecules .
Properties
Molecular Formula |
C9H10O3S |
|---|---|
Molecular Weight |
198.24 g/mol |
IUPAC Name |
methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate |
InChI |
InChI=1S/C9H10O3S/c1-9(5-12-9)7-4-3-6(13-7)8(10)11-2/h3-4H,5H2,1-2H3 |
InChI Key |
LIOGGSPQRNYBLA-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CO1)C2=CC=C(S2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl thioglycolate with methyl 2-bromoacinnamates in the presence of sodium methoxide in dry methanol . This reaction typically yields methyl 5-aryl-3-hydroxythiophene-2-carboxylates, which can be further modified to obtain the desired compound.
Industrial Production Methods
Industrial production of thiophene derivatives often involves the use of condensation reactions such as the Gewald, Paal–Knorr, Fiesselmann, and Hinsberg syntheses . These methods are scalable and can be optimized for large-scale production.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, often using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
Methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of methyl 5-(2-methyloxiran-2-yl)thiophene-2-carboxylate involves its interaction with specific molecular targets and pathways. In biological systems, it may act by inhibiting key enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs differ in substituents at the 3-, 4-, or 5-positions of the thiophene ring. Below is a comparative analysis:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
